2,5-Dimethoxythiophene

Description

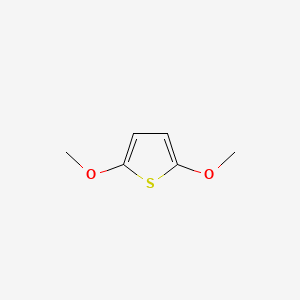

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRUDKWOQNIYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207101 | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58386-20-2 | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058386202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxythiophene

Abstract

This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 2,5-dimethoxythiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. While the Paal-Knorr synthesis is a classical approach for thiophene formation from 1,4-dicarbonyl compounds, this guide details a more practical and well-documented two-step strategy. This alternative pathway involves the initial synthesis of 2,5-dibromothiophene via electrophilic bromination of thiophene, followed by a copper-catalyzed nucleophilic aromatic substitution with sodium methoxide. This document provides in-depth mechanistic insights, detailed, step-by-step experimental protocols, safety considerations, and characterization data for the final product. The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important thiophene derivative.

Introduction and Strategic Rationale

Thiophene-containing compounds are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] Specifically, 2,5-disubstituted thiophenes serve as key intermediates in the synthesis of pharmaceuticals and organic electronic materials. This compound, with its electron-donating methoxy groups at the alpha-positions, is a particularly interesting building block for creating novel molecular architectures with tailored electronic and biological profiles.

Therefore, this guide focuses on a more practical and widely applicable two-step synthetic strategy, as illustrated below. This approach leverages readily available starting materials and employs well-established, high-yielding reactions.

Caption: A two-step synthetic strategy for this compound.

This strategic choice is based on the following considerations:

-

Starting Material Accessibility: Thiophene is a commercially available and inexpensive starting material.

-

Robust Reactions: Both electrophilic bromination of thiophene and nucleophilic aromatic substitution on the resulting 2,5-dibromothiophene are well-established and high-yielding reactions.

-

Versatility: The 2,5-dibromothiophene intermediate is a versatile platform for the synthesis of a wide range of 2,5-disubstituted thiophenes, not just the dimethoxy derivative.

Mechanistic Insights

Step 1: Electrophilic Bromination of Thiophene

The synthesis of 2,5-dibromothiophene proceeds via an electrophilic aromatic substitution mechanism. Thiophene is an electron-rich aromatic heterocycle and readily undergoes substitution, predominantly at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediates.

The reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS).[4] The mechanism involves the attack of the thiophene ring's pi-electrons on the electrophilic bromine, leading to the formation of a sigma complex (arenium ion). This intermediate is stabilized by resonance, with the positive charge delocalized over the ring and onto the sulfur atom. Subsequent deprotonation by a base regenerates the aromaticity of the thiophene ring, yielding the brominated product. The second bromination occurs preferentially at the other alpha-position (C5) for the same reasons.

Step 2: Copper-Catalyzed Nucleophilic Aromatic Substitution (Methoxylation)

The substitution of the bromine atoms in 2,5-dibromothiophene with methoxy groups is achieved through a nucleophilic aromatic substitution reaction. Aryl halides, such as 2,5-dibromothiophene, are generally unreactive towards nucleophilic attack under standard conditions. However, the reaction can be facilitated by the use of a copper catalyst in a process often referred to as an Ullmann-type condensation.[5][6]

The mechanism is believed to involve the following key steps:

-

Oxidative Addition: A copper(I) species, often generated in situ, undergoes oxidative addition to the aryl bromide, forming an organocopper(III) intermediate.

-

Metathesis: The organocopper(III) intermediate reacts with the sodium methoxide, replacing the bromide with a methoxide ligand.

-

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-O bond of the final product, this compound, and regenerate the copper(I) catalyst.

Caption: Simplified catalytic cycle for copper-catalyzed methoxylation.

The use of a copper catalyst significantly lowers the activation energy for this transformation, allowing the reaction to proceed under milder conditions than would otherwise be required.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2,5-Dibromothiophene

This protocol is adapted from established procedures for the bromination of thiophene.[3][7]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification | Notes |

| Thiophene | 25.2 g (0.3 mol) | Reagent grade, freshly distilled if necessary |

| N-Bromosuccinimide (NBS) | 112.0 g (0.63 mol) | Recrystallized from water if necessary |

| N,N-Dimethylformamide (DMF) | 500 mL | Anhydrous |

| Diethyl ether | As needed | For extraction |

| Saturated NaHCO₃ solution | As needed | For washing |

| Brine | As needed | For washing |

| Anhydrous MgSO₄ | As needed | For drying |

| Round-bottom flask | 1 L | |

| Magnetic stirrer and stir bar | - | |

| Ice bath | - | |

| Separatory funnel | 1 L | |

| Rotary evaporator | - | |

| Distillation apparatus | - | For purification |

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve thiophene (25.2 g, 0.3 mol) in 250 mL of anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add N-bromosuccinimide (112.0 g, 0.63 mol) portion-wise over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x 200 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 150 mL) and brine (150 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield 2,5-dibromothiophene as a colorless to pale yellow liquid.

Expected Yield: ~80-90%

Step 2: Synthesis of this compound

This protocol is based on general procedures for copper-catalyzed methoxylation of aryl halides.[8]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification | Notes |

| 2,5-Dibromothiophene | 24.2 g (0.1 mol) | From Step 1 |

| Sodium methoxide | 13.0 g (0.24 mol) | Anhydrous |

| Copper(I) iodide (CuI) | 1.9 g (0.01 mol) | |

| N,N-Dimethylformamide (DMF) | 200 mL | Anhydrous |

| Toluene | As needed | For extraction |

| Saturated NH₄Cl solution | As needed | For washing |

| Brine | As needed | For washing |

| Anhydrous MgSO₄ | As needed | For drying |

| Round-bottom flask | 500 mL | |

| Reflux condenser | - | |

| Magnetic stirrer and stir bar | - | |

| Heating mantle | - | |

| Separatory funnel | 500 mL | |

| Rotary evaporator | - | |

| Column chromatography setup | - | For purification |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (24.2 g, 0.1 mol), sodium methoxide (13.0 g, 0.24 mol), and copper(I) iodide (1.9 g, 0.01 mol).

-

Add 200 mL of anhydrous DMF to the flask.

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of water.

-

Extract the aqueous mixture with toluene (3 x 150 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Expected Yield: ~60-70%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties:

| Property | Value |

| Molecular Formula | C₆H₈O₂S |

| Molecular Weight | 144.19 g/mol |

| Appearance | Colorless oil |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.15 (s, 2H, thiophene-H), 3.85 (s, 6H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 155.0 (C-O), 105.5 (thiophene C-H), 59.0 (-OCH₃).

-

FT-IR (neat, cm⁻¹): ~3100 (C-H aromatic), ~2950, 2850 (C-H aliphatic), ~1550, 1450 (C=C aromatic), ~1250, 1050 (C-O stretch).

-

Mass Spectrometry (EI, 70 eV) m/z (%): 144 (M⁺, 100), 129 (M⁺ - CH₃, 80), 101 (M⁺ - CH₃ - CO, 20).

Safety and Handling

-

Thiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.

-

Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled.

-

Sodium methoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.

-

Copper(I) iodide: Harmful if swallowed. Causes skin and eye irritation.

-

Lawesson's Reagent (if used in alternative Paal-Knorr approach): Harmful if swallowed, in contact with skin, or if inhaled. Contact with water liberates toxic, flammable gas. Always handle in a well-ventilated fume hood and keep away from moisture.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of this compound from readily available thiophene. The described methodology, involving electrophilic bromination followed by copper-catalyzed methoxylation, offers a reliable alternative to a direct Paal-Knorr synthesis. The provided experimental protocols, mechanistic insights, and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

-

Paal–Knorr synthesis - Grokipedia. (URL: [Link])

-

Paal–Knorr synthesis - Wikipedia. (URL: [Link])

-

The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Preparation of 2,5-dibromothiophen - PrepChem.com. (URL: [Link])

- US Patent 4889940A - Process for preparing thiophene deriv

-

Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides - Chulalongkorn University. (URL: [Link])

-

Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (URL: [Link])

-

This compound - SpectraBase. (URL: [Link])

-

Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole - DSpace@MIT. (URL: [Link])

-

Ullmann reaction - Wikipedia. (URL: [Link])

-

Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds - Scribd. (URL: [Link])

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism - YouTube. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities - Springer. (URL: not available)

- The Infrared Absorption Spectra of Thiophene Deriv

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

Synthesis of 2,5-bis(phosphinoylmethyl)-and 2,5-bisthiophosphinoylmethyl)-thiophenes - ResearchGate. (URL: [Link])

-

Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe - Organic Chemistry Portal. (URL: [Link])

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. (URL: [Link])

-

(PDF) Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction - ResearchGate. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (URL: [Link])

-

1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... - ResearchGate. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Mass Spectrometry - MSU chemistry. (URL: [Link])

- Mass Spectrometry: Fragment

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH. (URL: [Link])

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (URL: [Link])

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - Department of Chemistry and Biochemistry. (URL: [Link])

-

Novel reactions of a neutral organic reductant : reductive coupling and nanoparticle synthesis - DSpace@MIT. (URL: [Link])

-

2,5-Dimethylthiophene - Wikipedia. (URL: [Link])

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 8. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,5-Dimethoxythiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Structural Overview

2,5-Dimethoxythiophene is a heterocyclic aromatic compound with the chemical formula C₆H₈O₂S and a molecular weight of approximately 144.19 g/mol .[1][2] Its structure, featuring a central five-membered thiophene ring symmetrically substituted with two methoxy groups, makes it a valuable building block in the synthesis of conductive polymers and pharmacologically active molecules. Accurate and unambiguous structural confirmation is the bedrock of any subsequent research or development. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic characterization of this molecule, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output.

The inherent symmetry of the molecule is a critical determinant of its spectroscopic signature. This guide will demonstrate how this symmetry is reflected in and confirmed by nuclear magnetic resonance (NMR), infrared (IR), and other spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For this compound, its symmetry is the key to interpreting its relatively simple NMR spectra.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The C₂ᵥ symmetry of this compound renders the two methoxy groups chemically and magnetically equivalent. Likewise, the two protons on the thiophene ring at positions 3 and 4 are also equivalent. This structural equivalence is the direct cause of the simple ¹H NMR spectrum, which should exhibit only two signals, both singlets. The electron-donating nature of the methoxy groups increases the electron density on the thiophene ring, shielding the ring protons. This shielding effect causes their signal to appear at a higher field (lower ppm value) compared to the protons of unsubstituted thiophene (which appear around 7.0-7.3 ppm).

Data Presentation: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.03 | Singlet | 2H | H-3, H-4 |

| 3.89 | Singlet | 6H | 2 x -OCH₃ |

(Data obtained in CDCl₃ at 300 MHz)

Caption: Visualization of the two equivalent proton environments in this compound.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: Following the same principle of symmetry, the ¹³C NMR spectrum is also simplified. We expect three distinct signals: one for the two equivalent methoxy carbons, one for the two equivalent proton-bearing ring carbons (C3 and C4), and one for the two equivalent methoxy-bearing ring carbons (C2 and C5). The carbons directly bonded to the electronegative oxygen atoms (C2 and C5) are significantly deshielded and thus appear furthest downfield. The methoxy carbons appear in the typical aliphatic ether region.

Data Presentation: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 153.5 | C-2, C-5 |

| 106.1 | C-3, C-4 |

| 58.7 | -OCH₃ |

(Data obtained in CDCl₃ at 75 MHz)

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy. The primary validation is the use of a known internal standard (TMS) and a deuterated solvent with a well-characterized residual peak.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy probes the vibrational modes of a molecule. The detected absorption bands correspond to specific bond types and functional groups. For this compound, the key is to identify vibrations characteristic of the aromatic thiophene ring and the C-O bonds of the ether groups, confirming their presence. The spectrum is a composite fingerprint of these functionalities. For instance, the presence of strong bands in the 1250-1000 cm⁻¹ region is a robust indicator of the C-O ether linkage.[3]

Data Presentation: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch |

| 2950, 2845 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1533, 1452 | Strong | C=C Aromatic Ring Stretch |

| 1241 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1043 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~800 | Strong | C-H Out-of-Plane Bending (2 adjacent H's) |

Caption: Standard workflow for FT-IR sample analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol is self-validating through the collection of a background spectrum, which computationally removes interfering signals from atmospheric CO₂ and H₂O.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and serves as the reference.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Sample Spectrum Collection: Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Electron Ionization Mass Spectrometry (EI-MS): Molecular Weight and Fragmentation

Expertise & Causality: EI-MS is a "hard" ionization technique that provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from the fragmentation pattern. The fragmentation process is not random; it follows predictable chemical pathways, typically involving the cleavage of the weakest bonds or the formation of the most stable fragments. For this compound, the base peak (most abundant ion) is often the molecular ion itself, indicating a relatively stable aromatic system. Key fragmentation involves the loss of a methyl radical (•CH₃) from a methoxy group, a highly characteristic fragmentation for methoxy-aromatics.

Data Presentation: EI-MS Fragmentation

| m/z (Mass/Charge) | Proposed Fragment Ion | Identity |

|---|---|---|

| 144 | [C₆H₈O₂S]⁺ | Molecular Ion (M⁺) |

| 129 | [M - •CH₃]⁺ | Loss of a methyl radical |

| 101 | [M - •CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 71 | [C₃H₃S]⁺ | Thienyl fragment |

Experimental Protocol: GC-MS with EI

This protocol is validated by the chromatographic separation step (GC), which ensures that the mass spectrum is obtained from a pure compound eluting at a specific retention time.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 or HP-5 column). Use a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

UV-Visible Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption is dominated by π → π* transitions within the conjugated system of the aromatic thiophene ring. The oxygen atoms of the methoxy groups act as powerful auxochromes, donating electron density to the ring through resonance. This has a direct causal effect: it lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λ_max) compared to unsubstituted thiophene.

Data Presentation: UV-Vis Absorption

| Solvent | λ_max (nm) | Type of Transition |

|---|

| Ethanol | 255 | π → π* |

Experimental Protocol: UV-Vis Spectroscopy

This protocol is validated by the use of a matched pair of cuvettes and the initial blanking of the instrument with the pure solvent, which corrects for any absorption from the solvent or the cuvette itself.

-

Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). Serially dilute this stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.0 AU (Absorbance Units).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the reference holder. Fill a second, matched quartz cuvette with the same pure solvent and place it in the sample holder. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.

-

Acquisition: Run the spectral scan. The resulting spectrum will show absorbance as a function of wavelength. Record the wavelength of maximum absorbance (λ_max).

Integrated Analysis: A Unified Structural Confirmation

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of data from these orthogonal methods. Each result serves as a check on the others, forming a self-validating system for structural elucidation.

Caption: Convergence of spectroscopic data for the structural confirmation of this compound.

The process is logical: Mass Spectrometry confirms the molecular formula (C₆H₈O₂S) via the molecular weight. FT-IR confirms the presence of the required functional groups: an aromatic ring, ether linkages, and both aromatic and aliphatic C-H bonds. ¹H and ¹³C NMR confirm the precise connectivity and, critically, the high degree of symmetry in the molecule. Finally, UV-Vis spectroscopy confirms the nature of the conjugated electronic system. When all data sets are consistent with the proposed structure and with each other, the identity of this compound is confirmed with a high degree of scientific certainty.

References

-

Title: Supporting Information for "Broad Functionalization of Deep-Cavity Cavitands by Directed ortho Metalation" Source: European Journal of Organic Chemistry, 2008 URL: [Link]

-

Title: Chem 117 Reference Spectra Spring 2011 Source: Cites Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: 2005. URL: [Link]

-

Title: this compound - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Supporting Information for "Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira" Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: this compound Source: SpectraBase URL: [Link]

-

Title: The Infrared Absorption Spectra of Thiophene Derivatives Source: Bulletin of University of Osaka Prefecture, Series A, Vol. 8, No. 1, 1959. URL: [Link]

-

Title: 2,5-Dimethoxythiophenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Supporting Information for "Palladium-Catalyzed C-H Arylation of Thiophenes with Anilines" Source: AWS (Amazon Web Services) S3 Repository URL: [Link]

-

Title: Synthese, Struktur und Eigenschaften neuer Thiophen-Oligomere als Modellsubstanzen für leitfähige Polymere Source: Dissertation, Universität Regensburg, 2002 URL: [Link]

-

Title: Thiophene, 2,5-dimethoxy- Source: NIST Chemistry WebBook URL: [Link]

-

Title: UV-Visible Absorption Spectra of Thiophene and its Derivatives Source: Journal of the Chemical Society, Faraday Transactions 2, 1975 URL: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-dimethoxythiophene. As a molecule of interest in materials science and medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers and developers in these fields. This document offers a comprehensive examination of its spectral features, providing the foundational knowledge necessary for its unambiguous identification and for predicting the spectral characteristics of related substituted thiophenes.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a symmetrically substituted heterocyclic compound. The electron-donating methoxy groups at the 2- and 5-positions significantly influence the electron density distribution within the thiophene ring, impacting its reactivity and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the confirmation of the molecular structure and the assessment of purity.

In drug development and materials science, precise structural verification is a critical component of quality control and regulatory compliance. NMR serves as a primary technique for this purpose, offering a "fingerprint" of the molecule. This guide will delve into the specific chemical shifts, coupling constants, and signal assignments for this compound, providing a robust reference for scientists working with this compound.

Experimental Protocol: NMR Data Acquisition

The NMR data presented in this guide are typically acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent. The choice of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the signals of the analyte. CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple residual solvent signals. Chemical shifts are reported in parts per million (ppm) and are referenced internally to the residual solvent peak (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR in CDCl₃).

¹H NMR Spectral Data and Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's C₂ᵥ symmetry. This symmetry renders the two methoxy groups and the two thiophene ring protons chemically equivalent.

Table 1: Summary of ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.15 | Singlet | 2H | H-3, H-4 |

| ~3.85 | Singlet | 6H | -OCH₃ |

In-depth Analysis of the ¹H NMR Spectrum:

-

Thiophene Ring Protons (H-3, H-4): The two protons on the thiophene ring appear as a single peak at approximately 6.15 ppm. The singlet multiplicity arises from the chemical and magnetic equivalence of these two protons. Due to the symmetry of the molecule, the coupling constant between H-3 and H-4 (³JHH) is not observed. The chemical shift is significantly upfield compared to that of unsubstituted thiophene (δ ~7.0-7.3 ppm). This upfield shift is a direct result of the strong electron-donating effect of the two methoxy groups, which increase the electron density at the C-3 and C-4 positions, leading to greater shielding of the attached protons.

-

Methoxy Group Protons (-OCH₃): The six protons of the two methoxy groups give rise to a sharp singlet at approximately 3.85 ppm. The integration of this peak corresponds to six protons, confirming the presence of two equivalent methoxy groups. The singlet nature of this signal is expected as there are no adjacent protons to couple with.

The clear separation and distinct singlets in the ¹H NMR spectrum serve as a quick and reliable diagnostic tool for the presence and purity of this compound.

¹³C NMR Spectral Data and Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is also straightforward, reflecting the molecule's symmetry. It displays three distinct signals corresponding to the three unique carbon environments.

Table 2: Summary of ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-2, C-5 |

| ~105.0 | C-3, C-4 |

| ~58.0 | -OCH₃ |

In-depth Analysis of the ¹³C NMR Spectrum:

-

C-2 and C-5 Carbons: These carbons, directly attached to the electron-donating methoxy groups, are the most deshielded carbons in the thiophene ring, appearing at approximately 150.0 ppm. The oxygen atom's strong deshielding effect is the primary reason for this downfield chemical shift.

-

C-3 and C-4 Carbons: The carbons at the 3- and 4-positions are significantly shielded compared to C-2 and C-5, with a chemical shift of around 105.0 ppm. This pronounced shielding is a consequence of the resonance effect of the methoxy groups, which donate electron density to these positions. This value is notably upfield from the corresponding carbons in unsubstituted thiophene (δ ~125-127 ppm).

-

Methoxy Carbon (-OCH₃): The carbon atoms of the two equivalent methoxy groups resonate at approximately 58.0 ppm, a typical chemical shift for sp³-hybridized carbons attached to an oxygen atom.

The combination of the downfield signal for the oxygen-bearing carbons and the upfield signals for the other ring carbons in the ¹³C NMR spectrum provides a definitive structural confirmation of the 2,5-disubstituted pattern.

Structural Confirmation and Data Integrity

The consistency between the ¹H and ¹³C NMR data provides a self-validating system for the structural assignment of this compound. The observation of only two signals in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum is in perfect agreement with the C₂ᵥ symmetry of the molecule. The chemical shifts are consistent with the known electronic effects of methoxy substituents on an aromatic ring. For any researcher synthesizing or utilizing this compound, obtaining NMR spectra that match the data presented herein is a strong indicator of the correct product and high purity.

Visualization of NMR Assignments

To visually represent the relationship between the structure of this compound and its NMR signals, the following diagram is provided.

Introduction: The Spectroscopic Identity of 2,5-Dimethoxythiophene

An In-Depth Technical Guide to the FT-IR and UV-Vis Spectral Analysis of 2,5-Dimethoxythiophene

This compound is a substituted five-membered heterocyclic compound, belonging to the thiophene family.[1] Its structure, featuring a sulfur-containing aromatic ring functionalized with two electron-donating methoxy groups, makes it a valuable building block in the synthesis of conductive polymers, organic electronics, and pharmaceutical agents.[2] For researchers and drug development professionals, unequivocally confirming the identity, purity, and electronic properties of such molecules is paramount. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as fundamental, non-destructive tools for this purpose.

This guide provides an in-depth analysis of the FT-IR and UV-Vis spectra of this compound. As a senior application scientist, the focus extends beyond mere data presentation to elucidate the causality behind experimental choices and the foundational principles that link molecular structure to spectral output.

Section 1: Elucidating Molecular Structure with Fourier-Transform Infrared (FT-IR) Spectroscopy

The Principle: Vibrational Fingerprints of Molecular Bonds

FT-IR spectroscopy probes the vibrational modes of a molecule.[3] When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, corresponding to their natural vibrational frequencies (stretching, bending, scissoring, rocking).[4] An FT-IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), creating a unique "fingerprint" that is characteristic of the molecule's functional groups and overall structure. For this compound, this technique is indispensable for confirming the presence of the thiophene ring, the methoxy substituents, and their specific connectivity.

Predicted Vibrational Landscape of this compound

The structure of this compound gives rise to a complex but predictable series of vibrational absorptions. These can be categorized by the functional groups present:

-

Thiophene Ring Vibrations: The aromatic thiophene core exhibits several characteristic modes. These include C-H stretching vibrations typically found around 3100 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[5][6] The crucial C-S bond within the ring also produces stretching vibrations, often observed in the 840-600 cm⁻¹ range.[7]

-

Methoxy Group Vibrations: The two methoxy (-OCH₃) groups introduce their own distinct signals. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups appear in the 3000-2800 cm⁻¹ range.[8] Furthermore, the C-O (aromatic ether) stretching vibrations are very characteristic, typically producing strong bands around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

-

C-H Bending Vibrations: In-plane and out-of-plane bending of the aromatic C-H bonds provide structural information and are found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.[6][7]

A Self-Validating Protocol for FT-IR Spectrum Acquisition

The following protocol outlines a robust method for obtaining a high-quality FT-IR spectrum, using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[9]

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Michelson interferometer and a deuterated triglycine sulfate (DTGS) detector.[3]

-

An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.[10]

Methodology:

-

System Preparation: Ensure the spectrometer's sample chamber is purged with dry nitrogen or air to minimize atmospheric water and CO₂ interference, which show strong IR absorptions.[11]

-

Background Scan (Self-Validation Step):

-

Ensure the ATR crystal surface is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum. This critical step measures the ambient conditions and the instrument's response, which will be digitally subtracted from the sample spectrum.[11] A clean, flat baseline in the background scan validates that the system is ready.

-

-

Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[9]

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum over a range of 4000–400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. A baseline correction may be applied to correct for any scattering effects.

-

Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Interpreting the Spectrum: Key Vibrational Assignments

The resulting FT-IR spectrum of this compound is expected to display several key absorption bands. The precise positions can be confirmed using spectral databases.[12][13]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene Ring) |

| 2990-2940 | Medium-Strong | Asymmetric C-H Stretch (-OCH₃) |

| 2835 | Medium | Symmetric C-H Stretch (-OCH₃) |

| ~1550 | Strong | Aromatic C=C Stretch (Thiophene Ring) |

| ~1460 | Strong | C-H Bending (-OCH₃) |

| ~1245 | Very Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1040 | Very Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~800 | Strong | C-H Out-of-Plane Bending |

| ~700 | Medium | C-S Stretch (Thiophene Ring) |

Table 1: Characteristic FT-IR absorption bands for this compound. Data compiled from general knowledge of functional group frequencies and spectral databases.[6][7][8][13]

Section 2: Probing Electronic Transitions with Ultraviolet-Visible (UV-Vis) Spectroscopy

The Principle: Mapping Conjugated π-Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[14] This absorption corresponds to the energy required to promote an electron from a lower-energy molecular orbital (typically a bonding π orbital) to a higher-energy one (an anti-bonding π* orbital). The wavelength of maximum absorbance (λmax) is directly related to the energy gap between these orbitals. In this compound, the conjugated π-system of the thiophene ring is the primary chromophore. The methoxy groups act as powerful auxochromes (electron-donating groups), which interact with the π-system, lower the energy gap, and shift the λmax to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted thiophene.[15]

Electronic Transitions in this compound

The primary electronic transition responsible for the main absorption band in this compound is a π → π* transition. The delocalized π electrons of the aromatic ring are excited to a higher energy anti-bonding orbital. The presence of the lone pairs on the oxygen atoms of the methoxy groups extends this conjugation, making the transition occur at a lower energy (longer wavelength) than in thiophene itself. While unsubstituted thiophene absorbs around 231 nm, the addition of two methoxy groups is expected to shift this absorption significantly, likely into the 250-280 nm range.[16][17]

A Self-Validating Protocol for UV-Vis Spectrum Acquisition

This protocol ensures accurate and reproducible measurement of the UV-Vis absorption spectrum.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer with deuterium (for UV range) and tungsten (for visible range) lamps.[14]

-

A pair of matched 1 cm path length quartz cuvettes. Glass or plastic cuvettes are unsuitable as they absorb strongly in the UV region.[18]

Methodology:

-

Solvent Selection (Causality): Choose a solvent that dissolves the sample and is transparent in the desired wavelength range. Spectroscopic grade cyclohexane, ethanol, or acetonitrile are common choices. The solvent's polarity can slightly influence the λmax; therefore, it must be recorded. For this protocol, we select spectroscopic grade ethanol.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be chosen such that the maximum absorbance falls between 0.2 and 1.0 absorbance units to ensure adherence to the Beer-Lambert Law.[18]

-

Instrument Warm-up: Turn on the spectrophotometer lamps and allow them to warm up for at least 20 minutes to ensure a stable output.[19]

-

Baseline Correction (Self-Validation Step):

-

Fill both the sample and reference cuvettes with the pure solvent (ethanol).

-

Place them in the respective holders in the spectrophotometer.

-

Run a baseline scan. This measures any absorbance from the solvent or imperfections in the cuvettes and digitally subtracts it from the sample measurement.[19] This ensures that the final spectrum is solely due to the analyte.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

-

Place the sample cuvette back into the sample holder. Keep the reference cuvette (with pure solvent) in its holder.

-

Scan the sample across the desired wavelength range (e.g., 200–400 nm).

-

-

Data Analysis: Record the wavelength(s) of maximum absorbance (λmax).

Interpreting the Spectrum: Absorption Maxima and Molecular Orbitals

The UV-Vis spectrum of this compound is expected to show a strong absorption band characteristic of its extended π-conjugated system.

| λmax (nm) (in Ethanol) | Molar Absorptivity (ε) | Transition Type |

| ~260-275 | ~10,000 L mol⁻¹ cm⁻¹ | π → π* |

Table 2: Expected UV-Vis absorption data for this compound. The exact λmax and ε are dependent on the solvent and concentration and should be determined experimentally.

Section 3: A Synergistic Approach to Characterization

FT-IR and UV-Vis spectroscopy are complementary techniques that, when used together, provide a comprehensive characterization of this compound. FT-IR confirms the molecular backbone and the presence of all key functional groups (the "what"), while UV-Vis spectroscopy provides crucial information about the electronic structure and conjugation of the π-system (the "how electrons are arranged"). A discrepancy in either spectrum would signal impurity, degradation, or an incorrect structure.

Conclusion

The proper acquisition and interpretation of FT-IR and UV-Vis spectra are fundamental to the work of researchers in chemistry and drug development. For this compound, FT-IR provides an unmistakable fingerprint confirming its covalent structure, while UV-Vis elucidates the nature of its conjugated electronic system. By following robust, self-validating protocols, scientists can generate reliable data to verify molecular identity, assess purity, and lay the groundwork for understanding the material's behavior in more complex applications.

References

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- Sadtler, P., & Slater, W. (1957). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

- Pund, M., Taware, G., & Sonawane, K. (2020). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of All Research Education and Scientific Methods, 8(12), 108-112.

- Arumanayagam, T. G., & Raj, S. P. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 38-48.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)- isonicotinohydrazide.

-

Penn State University. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

- Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods.

- Khan, Y., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Medical and Biological Engineering.

-

Chemistry For Everyone. (2023, October 28). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- ResearchGate. (n.d.). Preparation of the samples for UV-Vis spectroscopy.

-

National Institute of Standards and Technology. (n.d.). 2,5-Dimethoxythiophenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Chapter 2 Techniques and Experimental Setup. Retrieved from [Link]

- Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[N-(4-methoxyphenyl) carbamoyl] pyridine.

-

Wiley Science Solutions. (n.d.). This compound. In SpectraBase. Retrieved from [Link]

- Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 133-144.

- ResearchGate. (n.d.). Evolution of UV/Vis absorption spectra of a solution of 13 a in CH2Cl2 over time when exposed to ambient light.

-

Wiley Science Solutions. (n.d.). This compound [FTIR]. In SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethylthiophene. In PubChem Compound Database. Retrieved from [Link]

- Dunsch, L., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 689-700.

- Chatterley, A. S., et al. (2018). Time-Resolved Photoelectron Studies of Thiophene and 2,5-Dimethylthiophene. The Journal of Physical Chemistry A, 122(49), 9530-9540.

-

Wiley Science Solutions. (n.d.). 3,4-Dimethyl-2,5-diphenyl-thiophene. In SpectraBase. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxythiophenol. In PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxythiophene. In PubChem Compound Database. Retrieved from [Link]

-

Wolfram Demonstrations Project. (n.d.). Vibrational Modes of Small Molecules. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 2,5-Dimethyl-thiophene [MS (GC)]. In SpectraBase. Retrieved from [Link]

- ResearchGate. (n.d.). Time-Resolved Photoelectron Studies on Thiophene and 2,5-Dimethylthiophene.

- Parker, S. F., Parker, J. L., & Jura, M. (2015). Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. STFC ePubs.

-

The Good Scents Company. (n.d.). 2,5-dimethyl thiophene. Retrieved from [Link]

- Google Patents. (1987). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.

-

ChemRxiv. (2022). Excited State Dynamics of Dibenzothiophene Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

- ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene.

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. epstem.net [epstem.net]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Vibrational Modes of Small Molecules [chem.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. jascoinc.com [jascoinc.com]

- 10. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mse.washington.edu [mse.washington.edu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. agilent.com [agilent.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Time-Resolved Photoelectron Studies of Thiophene and 2,5-Dimethylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 18. ossila.com [ossila.com]

- 19. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Oxidation Potential of 2,5-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Electrochemical Heart of a Versatile Thiophene Derivative

In the landscape of materials science and drug development, thiophene and its derivatives stand out for their rich electronic properties and versatile applications. Among these, 2,5-dimethoxythiophene holds a significant position due to the influence of its electron-donating methoxy groups on the thiophene ring's electron density. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core of its electrochemical behavior: the oxidation potential. Understanding this fundamental property is paramount for harnessing the full potential of this compound in applications ranging from conductive polymers and electrochromic devices to the metabolic pathways of thiophene-containing drugs. This document provides a comprehensive exploration of the theoretical underpinnings, practical experimental determination, and key factors influencing the oxidation potential of this important molecule.

The Electrochemical Landscape of this compound

The oxidation potential of a molecule is a measure of its propensity to lose electrons. For this compound, this process is central to its utility. The presence of two methoxy groups at the 2 and 5 positions of the thiophene ring plays a crucial role in defining its electrochemical characteristics. These groups are strongly electron-donating, which increases the electron density of the thiophene ring and, consequently, lowers the energy required to remove an electron. This makes this compound more susceptible to oxidation compared to unsubstituted thiophene.

The initial oxidation of this compound results in the formation of a radical cation. This reactive intermediate is the key species that initiates electropolymerization, leading to the formation of poly(this compound), a conductive polymer with intriguing electrochromic properties. The stability and reactivity of this radical cation are critical determinants of the resulting polymer's structure and properties.

The oxidation potential is not a fixed value but is influenced by a variety of factors, including the solvent, the supporting electrolyte, and the electrode material used in the electrochemical measurement. A thorough understanding of these influences is essential for the reproducible and controlled manipulation of this compound's electrochemical behavior.

Experimental Determination of the Oxidation Potential: A Practical Approach

Cyclic voltammetry (CV) is the cornerstone technique for investigating the redox behavior of electroactive species like this compound. It provides a wealth of information, including the oxidation potential, the reversibility of the redox process, and insights into the kinetics of electron transfer.

Core Principles of Cyclic Voltammetry

In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set points, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram. For an oxidation process, an anodic peak is observed, the potential of which (Epa) is a key indicator of the oxidation potential.

The following diagram illustrates the fundamental workflow of a cyclic voltammetry experiment for determining the oxidation potential.

Caption: Workflow for determining the oxidation potential using cyclic voltammetry.

Detailed Experimental Protocol for Cyclic Voltammetry of this compound

This protocol provides a self-validating system for the accurate determination of the oxidation potential.

Materials:

-

This compound (monomer)

-

Acetonitrile (CH₃CN), anhydrous, electrochemical grade

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte

-

Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or gauze

-

Voltammetric cell

-

Potentiostat/Galvanostat

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

-

Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

-

-

Electrolyte Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile. The use of an anhydrous solvent is crucial to avoid side reactions involving water.

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution.

-

Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

-

Add a known concentration of this compound to the electrolyte solution (e.g., 1-10 mM).

-

Purge the solution with the inert gas for a few more minutes.

-

Initiate the cyclic voltammetry scan. A typical potential range would be from the open-circuit potential to a potential sufficiently positive to observe the oxidation of the monomer. The scan rate can be varied (e.g., 20-200 mV/s) to investigate the kinetics of the process.

-

Record several cycles to observe the growth of the polymer film on the electrode surface, which is indicative of electropolymerization. The first scan is typically used to determine the monomer's oxidation potential.

-

Data Interpretation:

The anodic peak potential (Epa) of the first cycle corresponds to the oxidation of the this compound monomer. For a closely related compound, poly(4,4"-dimethoxy-3'-methyl-2,2':5',2"-terthiophene), the monomer oxidation peak is observed between 0.82 and 0.84 V.[1][2] This provides a reasonable estimate for the expected oxidation potential of this compound.

Factors Influencing the Oxidation Potential

The experimentally determined oxidation potential of this compound is not an absolute value but is influenced by several experimental parameters. Understanding these factors is crucial for the accurate interpretation of results and for tuning the electrochemical properties for specific applications.

| Factor | Influence on Oxidation Potential | Causality |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the radical cation formed upon oxidation. More polar solvents can stabilize the charged species, potentially lowering the oxidation potential. | Stabilization of the charged intermediate reduces the energy required for its formation. |

| Supporting Electrolyte | The nature and concentration of the supporting electrolyte can influence the ionic strength and conductivity of the solution. The counter-ion from the electrolyte can also interact with the oxidized species. | Changes in the double-layer structure at the electrode-solution interface and ion-pairing effects can alter the energetics of the electron transfer process. |

| Electrode Material | The type of working electrode (e.g., Pt, Au, glassy carbon) can affect the kinetics of the electron transfer. Specific interactions between the electrode surface and the thiophene derivative can also play a role. | The electronic structure and surface properties of the electrode material influence the rate of electron transfer and can catalyze or inhibit the oxidation process. |

| Scan Rate | In cyclic voltammetry, the scan rate can influence the peak potential, especially for irreversible or quasi-reversible processes. For an irreversible process, the anodic peak potential will shift to more positive values with increasing scan rate. | This is a kinetic effect. At faster scan rates, the system has less time to reach equilibrium, leading to a larger overpotential being required to drive the oxidation. |

From Monomer to Polymer: The Electropolymerization of this compound

The oxidation of this compound is not merely an electrochemical event but the first step in a fascinating process: electropolymerization. This process allows for the direct synthesis of a conductive polymer film, poly(this compound), on the electrode surface.

The Mechanism of Electropolymerization

The electropolymerization of thiophenes generally proceeds via an oxidative coupling mechanism.[3] The following diagram outlines the key steps involved in the electropolymerization of this compound.

Caption: Simplified mechanism of the electropolymerization of this compound.

-

Oxidation of the Monomer: The process begins with the electrochemical oxidation of the this compound monomer at the electrode surface to form a radical cation.

-

Radical Cation Coupling: Two radical cations can then couple, or a radical cation can react with a neutral monomer, to form a dimer. This is typically accompanied by the loss of protons.

-

Propagation: The dimer is more easily oxidized than the monomer, leading to the formation of a dimer radical cation. This process continues with the addition of more monomer units, leading to the growth of the polymer chain on the electrode surface.

Spectroelectrochemistry: Unveiling the Electronic Transitions

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to provide real-time information about the electronic structure of a molecule as its oxidation state is changed. For poly(this compound), this technique is invaluable for characterizing its electrochromic properties.

Experimental Setup and Principles

A spectroelectrochemical experiment is typically performed in a specially designed cell that allows for both electrochemical control and spectroscopic measurement of the sample. An optically transparent electrode, such as indium tin oxide (ITO) coated glass, is often used as the working electrode.

The following diagram illustrates a typical spectroelectrochemical setup.

Caption: Schematic of a spectroelectrochemical experimental setup.

Interpreting Spectroelectrochemical Data

By applying different potentials to the poly(this compound) film and simultaneously recording the UV-Vis-NIR spectra, one can observe changes in the electronic transitions. In its neutral (reduced) state, the polymer will have a characteristic absorption corresponding to the π-π* transition. Upon oxidation, new absorption bands will appear at lower energies (longer wavelengths) corresponding to the formation of polarons and bipolarons, which are the charge carriers in the conductive polymer. These changes in the absorption spectrum are responsible for the electrochromic effect, where the color of the polymer changes with the applied potential.

Applications in Drug Development and Materials Science

The understanding of the oxidation potential of this compound has significant implications in both drug development and materials science.

-

Drug Metabolism: Many pharmaceutical compounds contain a thiophene ring. The oxidation of this ring is a common metabolic pathway, which can lead to the formation of reactive metabolites.[4] Understanding the oxidation potential of thiophene derivatives like this compound can provide insights into their metabolic stability and potential for bioactivation.

-

Electrochromic Devices: Poly(this compound) exhibits pronounced electrochromism, changing color upon oxidation and reduction. This property makes it a promising material for applications in smart windows, displays, and sensors.[5][6] The oxidation potential is a key parameter in designing and operating these devices, as it determines the switching voltage.

-

Conducting Polymers: The ease of oxidation of this compound facilitates its electropolymerization to form a conductive polymer.[3] These materials have a wide range of applications in electronics, including as antistatic coatings, in capacitors, and as components of organic light-emitting diodes (OLEDs).

Conclusion: A Gateway to Innovation

The oxidation potential of this compound is a fundamental property that governs its reactivity and dictates its utility in a diverse array of scientific and technological fields. From predicting the metabolic fate of thiophene-containing drugs to designing next-generation electrochromic devices, a thorough understanding of this electrochemical parameter is indispensable. This guide has provided a comprehensive overview of the theoretical principles, practical experimental methodologies, and key influencing factors related to the oxidation potential of this compound. By leveraging this knowledge, researchers and scientists can continue to unlock the full potential of this versatile molecule, paving the way for future innovations.

References

-

Nicolini, T., Frontana-Uribe, B. A., Kuhn, A., & Salinas, G. (2021). Tuning the Electrochemical Properties of Poly-thiophenes with a 2,5-Dithienil-N-subtituted-pyrrole Bearing an Aniline Moiety for Electrochromic Devices. ChemElectroChem, 8(1), 136-144. [Link]

-

de Oliveira, C. R., de Souza, J. F., & De Paoli, M. A. (2005). Electrochemical and electrochromic properties of poly(4,4" dimethoxy 3'-methyl 2,2':5',2" terthiophene). Journal of the Brazilian Chemical Society, 16(3a), 387-393. [Link]

-

Groenendaal, L., Jonas, F., Freitag, D., Pielartzik, H., & Reynolds, J. R. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Advanced Materials, 12(7), 481-494. [Link]

-

Zotti, G., Schiavon, G., Berlin, A., & Pagani, G. (1994). Oxidation potential of thiophene oligomers: Theoretical and experimental approach. Chemistry of Materials, 6(10), 1742-1747. [Link]

-

Kollár, L., & Kégl, T. (2003). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Organometallics, 22(23), 4756-4762. [Link]

-

Valadon, P., & Dansette, P. M. (2009). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 22(6), 1113-1122. [Link]

-

Shono, T., Hayashi, J., & Nagao, S. (1981). Anodic methoxylation of 2,5-dimethyl- and tetramethyl-thiophene. Formation and transformation of 2,5-dimethoxy adducts. Journal of the Chemical Society, Perkin Transactions 1, 1259-1262. [Link]

-

Wikipedia contributors. (2024). Thiophene. In Wikipedia, The Free Encyclopedia. [Link]

-

Tursun, A., Jamal, R., Abudula, T., & Nurulla, I. (2012). Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene). International Journal of Polymer Science, 2012, 853658. [Link]

-

De Paoli, M. A., Casalbore-Miceli, G., Girotto, E. M., & Gazotti, W. A. (2001). Solid-state electrochromic device based on two poly(thiophene) derivatives. Electrochimica Acta, 46(26-27), 4173-4177. [Link]

-

Domokos, A., Aronow, S. D., Tang, T., Shevchenko, N. E., Tantillo, D. J., & Dudnik, A. S. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(5), 9403-9410. [Link]

-

Al-Irhayim, M., & Dunsch, L. (2018). On the Preparation and Spectroelectrochemical Characterization of Certain 2,5-Bis(het)aryl Substituted Thiophenes. ChemistryOpen, 7(11), 868-877. [Link]

-

Tursun, A., Jamal, R., Abudula, T., & Nurulla, I. (2012). Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene). Molecules, 17(7), 8657-8671. [Link]

-

Invernale, M. A., Walls, H. J., & Sotzing, G. A. (2013). Colour tunable electrochromic devices based on PProDOT-(Hx)2 and PProDOT-(EtHx)2 polymers. Journal of Materials Chemistry C, 1(44), 7430-7439. [Link]

-

Tursun, A., Jamal, R., Abudula, T., & Nurulla, I. (2012). Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene). Molecules, 17(7), 8657-8671. [Link]

-

de Oliveira, C. R., de Souza, J. F., & De Paoli, M. A. (2005). Electrochemical and electrochromic properties of poly(4,4" dimethoxy 3'-methyl 2,2':5',2" terthiophene). Journal of the Brazilian Chemical Society, 16(3a), 387-393. [Link]

-

Zotti, G., Schiavon, G., Berlin, A., & Pagani, G. (1994). Oxidation Potential of Thiophene Oligomers: Theoretical and Experimental Approach. Chemistry of Materials, 6(10), 1742-1747. [Link]

-

Chen, J. (2014). Tailoring Properties of Polythiophene - based Electrochromic Displays (Doctoral dissertation, Cardiff University). [Link]

-

Lin, K., Li, C., Huang, J., Tang, W., Wu, Q., Liu, Z., ... & Li, X. (2020). Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths. Frontiers in Chemistry, 8, 819. [Link]

-

Beaujuge, P. M., & Reynolds, J. R. (2010). Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials, 22(16), 4858-4890. [Link]

-

Kumar, A., & Kumar, A. (2023). Synthesis of polythiophene and their application. International Journal of Physics and Mathematics, 6(2), 76-80. [Link]

-

Kim, G. H., Lee, S. H., & Kim, J. H. (2015). Synthesis and thermopower of poly(3-methoxythiophene-2,5-diyl-co-3,4-ethylenedioxythiophene-2,5-diyl)/tosylate. Organic Electronics, 18, 137-142. [Link]

-

Li, Y., Liu, Y., & Li, X. (2010). Electropolymerization of Dialkoxythiophenes and its Morphologies. Advanced Materials Research, 150-151, 1113-1116. [Link]

-

de Oliveira, C. R., de Souza, J. F., & De Paoli, M. A. (2005). Electrochromic and spectroelectrochemical properties of polythiophene β-substituted with alkyl and alkoxy groups. Journal of the Brazilian Chemical Society, 16(3a), 387-393. [Link]

-

Inzelt, G. (2018). Spectroelectrochemistry of Electroactive Polymer Composite Materials. Polymers, 10(12), 1363. [Link]

-

Sannicolò, F., Capaccio, M., Traldi, P., Falciola, L., Mussini, P., & Muccini, M. (2007). Branched Oligothiophenes. Unpublished manuscript, University of Milan. [Link]

-

Bartoš, M., Pospíšil, L., Tarabek, J., Tarábková, H., & Církva, V. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, 14(1), 1-11. [Link]

-

Lee, J. A., Lee, S. G., & Kim, K. (2016). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. Journal of Industrial and Engineering Chemistry, 43, 119-124. [Link]

-

Zotti, G., Zecchin, S., Schiavon, G., Berlin, A., & Pagani, G. (1995). Elucidation of the Redox Behavior of 2,5-Dimercapto-1,3,4-thiadiazole (DMcT) at Poly(3,4-ethylenedioxythiophene) (PEDOT)-Modified Electrodes and Application of the DMcT−PEDOT Composite Cathodes to Lithium/Lithium Ion Batteries. Chemistry of Materials, 7(12), 2309-2315. [Link]

-

Wei, Y., Chan, C. C., Tian, J., Jang, G. W., & Hsueh, K. F. (1991). Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. Chemistry of Materials, 3(5), 888-897. [Link]

-

Lin, K., Li, C., Huang, J., Tang, W., Wu, Q., Liu, Z., ... & Li, X. (2020). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives. Polymers, 12(9), 1989. [Link]

-

De Paoli, M. A., Casalbore-Miceli, G., Girotto, E. M., & Gazotti, W. A. (2001). Electrochromic devices based on poly(3-methylthiophene) and various secondary electrochromic materials. Electrochimica Acta, 46(26-27), 4173-4177. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrochromic devices based on soluble and processable dioxythiophene polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Purity analysis of synthesized 2,5-Dimethoxythiophene

An In-Depth Technical Guide to the Purity Analysis of Synthesized 2,5-Dimethoxythiophene

Abstract

This technical guide provides a comprehensive framework for the purity analysis of synthesized this compound, a critical building block in medicinal chemistry and materials science. Recognizing the stringent purity requirements in research and drug development, this document moves beyond procedural outlines to deliver a self-validating analytical strategy. We will explore the causal relationships between common synthetic routes and potential impurities, and detail a multi-pronged analytical approach integrating chromatographic, spectroscopic, and elemental analysis techniques. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reliable purity determination. This guide is intended for researchers, analytical scientists, and quality control professionals who require a high degree of confidence in the characterization of this key heterocyclic compound.

Introduction: The Significance of Purity in this compound Applications